molecular formula C11H14O4 B078540 3-(2,5-Dimethoxyphenyl)propionic acid CAS No. 10538-49-5

3-(2,5-Dimethoxyphenyl)propionic acid

Cat. No.: B078540
CAS No.: 10538-49-5
M. Wt: 210.23 g/mol
InChI Key: JENQUCZZZGYHRW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(2,5-Dimethoxyphenyl)propionic acid can be achieved through several methods. One common method involves the hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate. This process typically involves heating the ester in a mixture of aqueous sodium hydroxide and methanol at reflux for 12 hours . Industrial production methods may vary, but they generally follow similar principles of ester hydrolysis under basic conditions.

Chemical Reactions Analysis

3-(2,5-Dimethoxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. As a monocarboxylic acid, it can donate a proton to acceptor molecules, acting as a Bronsted acid . Its methoxy groups may also participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

3-(2,5-Dimethoxyphenyl)propionic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENQUCZZZGYHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065114
Record name 2,5-Dimethoxyhydrocinnamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10538-49-5
Record name 3-(2,5-Dimethoxyphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10538-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2,5-dimethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 2,5-dimethoxy-
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Record name 2,5-Dimethoxyhydrocinnamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-dimethoxyphenyl)propanoic acid
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Synthesis routes and methods

Procedure details

Polymer VIII was prepared by reacting PEI with a lactone derivative of dimethoxycinnamic acid as described by Taylor (1962). The lactone was prepared using known procedures (Anliker et al. 1957; Westfahl et al. 1954; Fichter et al. 1927). 2,5-dimethoxycinnamic acid (Aldrich Chemical Company, 2.73 g, 3.1 mmole) was added to a mixture of 10% palladium on carbon catalyst (Aldrich Chemical Company, 0.54 g) in 100 mL 95% ethanol under 34 psi hydrogen gas. The mixture was shaken for 4 hours, converting the double bond into a single bond with saturated carbons. The catalyst was filtered off and the filtrate was evaporated to dryness to give 2.64 g of 2,5-dimethoxyhydrocinnamic acid (95% yield). This intermediate (2.20 g, 10.5 mmole) was refluxed in 48% aqueous HBr (15 mL, 132 mmole) for 2.5 hours. As the solution was cooled, white crystals appeared. The mixture was cooled further to 2° C., then the crystals were filtered off, washed with cold water, and dried in vacuo, yielding 1.40 g (81%), melting point 160°-161° C. (reported mp 162°-163° C.). 1H-NMR in D6-acetone confirmed the structure. IR spectra (KBr pellets) showed the lactone band at 1736 cm-1.
[Compound]
Name
lactone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
dimethoxycinnamic acid
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0 (± 1) mol
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Reaction Step Two
Quantity
2.73 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.54 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
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Reaction Step Three
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Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the conformation of the 3-(2,5-Dimethoxyphenyl)propionic acid molecule in its crystal structure influence its potential interactions with other molecules?

A1: The crystal structure analysis reveals key structural features of this compound []. The molecule exhibits a specific orientation of its methoxy groups relative to the aromatic ring. The 2-position methoxy group lies almost coplanar with the ring [], potentially influencing interactions with other molecules through pi-stacking or other non-covalent interactions. Additionally, the propionic acid side chain adopts a trans configuration [], which might be crucial for potential binding interactions with target proteins or enzymes. Understanding these conformational preferences provides a basis for investigating how this compound might interact with biological targets or participate in specific chemical reactions.

Q2: What is the primary intermolecular interaction observed in the crystal structure of this compound, and what is its significance?

A2: The crystal structure reveals that this compound molecules primarily interact through R22(8) hydrogen-bonded dimer formation involving the carboxylic acid groups []. This dimerization leads to the formation of a stable supramolecular architecture within the crystal lattice. This understanding of the intermolecular interactions can be valuable for predicting the compound's physical properties, such as melting point and solubility, and for designing potential co-crystals with modified properties.

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